molecular formula C10H10FNO2 B14851184 2-(4-Fluorophenyl)morpholin-3-one

2-(4-Fluorophenyl)morpholin-3-one

Cat. No.: B14851184
M. Wt: 195.19 g/mol
InChI Key: MJXGEPFKPHQURW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)morpholin-3-one is a chemical compound that belongs to the class of morpholinones It features a morpholine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)morpholin-3-one typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the desired morpholinone. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or column chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)morpholin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(4-fluorophenyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-10(13)12-5-6-14-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXGEPFKPHQURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(=O)N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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